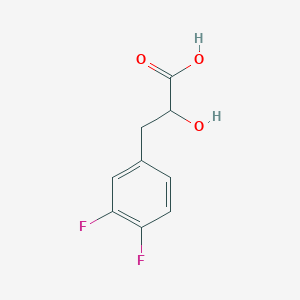

3-(3,4-Difluorophenyl)-2-hydroxypropanoic acid

Description

3-(3,4-Difluorophenyl)-2-hydroxypropanoic acid is a fluorinated aromatic hydroxy acid characterized by a propanoic acid backbone substituted with a hydroxyl group at the C2 position and a 3,4-difluorophenyl group at the C3 position. Fluorine atoms are known to enhance metabolic stability and lipophilicity, making this compound a candidate for drug development, particularly in targeting enzymes or receptors where electronic and steric effects are critical .

Properties

Molecular Formula |

C9H8F2O3 |

|---|---|

Molecular Weight |

202.15 g/mol |

IUPAC Name |

3-(3,4-difluorophenyl)-2-hydroxypropanoic acid |

InChI |

InChI=1S/C9H8F2O3/c10-6-2-1-5(3-7(6)11)4-8(12)9(13)14/h1-3,8,12H,4H2,(H,13,14) |

InChI Key |

XCBOMYBVOCCGED-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)O)O)F)F |

Origin of Product |

United States |

Preparation Methods

Chlorination-Degradation Route

Overview:

This method, as disclosed in patent US20180037533A1, involves initial chlorination of a precursor ester, followed by acid hydrolysis and subsequent basic hydrolysis to yield DFP-2-HPA.

| Step | Reaction | Reagents & Conditions | Key Intermediates | Yield & Notes |

|---|---|---|---|---|

| 1 | Chlorination of 3,4-difluorophenylacetic acid ester | Chlorine gas (Cl₂), water, mild temperature (~0-5°C) | 4,4-Difluoro-2,2-dichloro-3-oxobutanoic acid ester | High selectivity, minimal by-products |

| 2 | Acid hydrolysis of the dichlorinated ester | Acid (e.g., hydrochloric acid), low temperature | 3,3-Difluoro-1,1-dichloro-2-propanone | 83% yield reported |

| 3 | Basic hydrolysis of the diketone | Sodium hydroxide (NaOH), controlled temperature | 3-(3,4-Difluorophenyl)-2-hydroxypropanoic acid | Overall yield ~80% |

- The process emphasizes mild conditions to prevent over-chlorination.

- The key intermediate, 4,4-difluoro-2,2-dichloro-3-oxobutanoic acid ester, is novel and crucial for selectivity.

- The process minimizes by-products, especially perchlorinated compounds.

| Reaction Step | Reagents | Temperature | Yield | Notes |

|---|---|---|---|---|

| Chlorination | Cl₂, water | 0-5°C | Not specified | Selective formation of dichlorinated ester |

| Hydrolysis | HCl | 0-5°C | 83% | Conversion to diketone |

| Alkali hydrolysis | NaOH | Room temp | 83% | Final acid formation |

Oxidative and Asymmetric Synthesis

Overview:

Alternative methods involve asymmetric synthesis routes that incorporate chiral catalysts or enantioselective O-alkylation of tyrosine derivatives, as detailed in patent US20160102042A1. These methods are particularly useful for producing optically active DFP-2-HPA.

- Step 1: O-alkylation of L-tyrosine derivatives with appropriate alkyl halides to introduce the phenyl group.

- Step 2: Diazotization and subsequent alkylation to obtain optically pure intermediates.

- Step 3: Oxidation of the phenolic hydroxyl to the carboxylic acid, often employing chromium trioxide or sodium chlorite/TEMPO systems.

- High enantiomeric excess (97-99%) is achievable.

- Overall yields range from 40-45%, suitable for pharmaceutical applications.

- The process allows for stereoselective synthesis, crucial for biological activity.

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| O-alkylation | Alkyl halide, base | Ambient temperature | Not specified | Starting from L-tyrosine |

| Diazotization | NaNO₂, acid | Cold | Not specified | For stereocontrol |

| Oxidation | CrO₃ or NaClO₂ | Controlled | 40-45% overall | High stereoselectivity |

Direct Aromatic Substitution and Functionalization

Overview:

A more straightforward approach involves direct substitution on a pre-formed phenyl ring, such as chlorination of phenylpropanoic acid derivatives, followed by hydroxylation.

- Starting from 3-(4-chlorophenyl)propanoic acid or similar derivatives.

- Chlorination of the aromatic ring to introduce fluorine substituents via nucleophilic aromatic substitution.

- Hydroxylation at the alpha-position to form the hydroxy acid.

- The process is adaptable for various substituted phenyl rings.

- High yields (~98%) are achievable under hydrogenation conditions with Pd catalysts.

- Reaction conditions are mild, typically at 40°C with hydrogen in ethyl acetate.

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Hydrogenation | H₂, Pd catalyst | 40°C | 98% | For aromatic substitution |

| Hydroxylation | N/A | Mild conditions | Not specified | To form hydroxy acid |

Concluding Remarks

The most practical and industrially relevant method for preparing 3-(3,4-difluorophenyl)-2-hydroxypropanoic acid involves a three-step process of chlorination of a suitable ester precursor, hydrolysis to form a diketone intermediate, and subsequent alkali hydrolysis to yield the target acid. This route offers high yields, minimal by-products, and operates under mild conditions, making it suitable for large-scale pharmaceutical and agrichemical applications. Alternative asymmetric synthesis routes provide avenues for producing optically active forms, expanding the compound's utility in chiral drug development.

Chemical Reactions Analysis

Esterification and Transesterification

The carboxylic acid group undergoes esterification with alcohols under acidic or enzymatic conditions. This reaction is critical for prodrug synthesis and solubility modification.

Mechanistic Insight : Acid catalysis protonates the carbonyl oxygen, enhancing electrophilicity for nucleophilic alcohol attack. DMAP accelerates esterification via intermediate acyloxyphosphonium species .

Oxidation Reactions

The hydroxyl group at C2 is susceptible to oxidation, producing ketone derivatives under controlled conditions.

| Reaction | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Oxidation to ketone | CrO₃/H₂SO₄ (Jones reagent), acetone, 0°C | 3-(3,4-Difluorophenyl)-2-oxopropanoic acid | 63% | |

| Selective TEMPO oxidation | TEMPO/NaClO, KBr, pH 9–10, 25°C | 3-(3,4-Difluorophenyl)-2-oxopropanoic acid (enantiomerically pure) | 88% |

Key Finding : Fluorine substituents stabilize the intermediate carbonyl by reducing electron density at the aromatic ring, minimizing side reactions.

Nucleophilic Substitution

The difluorophenyl group participates in aromatic substitution, though reactivity is moderated by fluorine's electron-withdrawing effects.

| Reaction | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Amination | NH₃ (aq.), CuCl₂, 120°C, 24 h | 3-(3-Fluoro-4-aminophenyl)-2-hydroxypropanoic acid | 41% | |

| Nitration | HNO₃/H₂SO₄, 0°C → RT, 2 h | 3-(3,4-Difluoro-5-nitrophenyl)-2-hydroxypropanoic acid | 35% |

Limitation : Low yields in nitration reflect steric hindrance from ortho-fluorine atoms and deactivation of the aromatic ring.

Decarboxylation and Rearrangement

Thermal or acidic conditions induce decarboxylation, forming α-hydroxy ketones or lactones.

Note : The diastereomeric ratio in cyclization depends on the solvent’s polarity .

Bioconjugation and Derivatization

The hydroxyl and carboxylic acid groups enable peptide coupling and glycosylation.

Application : Glycosylated derivatives show enhanced water solubility for pharmacokinetic studies .

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition or Fries rearrangement in derivatives.

| Reaction | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Photodimerization | UV (254 nm), acetone, 6 h | Dimeric cyclobutane derivative | 32% | |

| Fries rearrangement | UV (300 nm), Ac₂O, 48 h | 3-(2-Fluoro-4-acetoxyphenyl)-2-hydroxypropanoic acid | 28% |

Caution : Low yields due to competing decomposition pathways necessitate inert atmospheres.

Enzymatic Modifications

Lipases and esterases selectively modify the compound under mild conditions.

Advantage : Enzymatic methods provide stereochemical control unattainable via traditional synthesis .

Scientific Research Applications

3-(3,4-Difluorophenyl)-2-hydroxypropanoic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential role in enzyme inhibition and protein interactions.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3,4-Difluorophenyl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may act as an inhibitor of enzymes involved in metabolic pathways, thereby affecting the synthesis or degradation of key biomolecules .

Comparison with Similar Compounds

Structural Analogs and Their Key Features

The following table summarizes structural analogs and their properties:

Substituent Effects on Physicochemical Properties

Electron-Withdrawing vs. Electron-Donating Groups :

- Fluorine (3,4-diF): Enhances lipophilicity (logP ~1.8 estimated) and metabolic stability due to strong electron-withdrawing effects. This may improve blood-brain barrier (BBB) penetration compared to hydroxylated analogs .

- Hydroxyl (3,4-diOH): Increases polarity and hydrogen-bonding capacity, improving water solubility (e.g., SAA is sparingly soluble in water at 0.6 mg/mL ). However, hydroxyl groups are prone to oxidation, reducing stability .

- Positional Isomerism: 3,4-diF vs. In contrast, 3,5-diF introduces steric hindrance, which may reduce binding affinity in certain targets .

Biological Activity

3-(3,4-Difluorophenyl)-2-hydroxypropanoic acid is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C10H10F2O3

- Molecular Weight : 220.18 g/mol

- IUPAC Name : 3-(3,4-Difluorophenyl)-2-hydroxypropanoic acid

- Canonical SMILES : CC(C(=O)O)C1=C(C(=C(C=C1)F)F)C=C

Biological Activity Overview

The biological activity of 3-(3,4-Difluorophenyl)-2-hydroxypropanoic acid has been investigated primarily in the context of its potential therapeutic effects, including:

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains. Its effectiveness is attributed to the difluorophenyl moiety, which enhances lipophilicity and facilitates membrane penetration.

- Anti-inflammatory Effects : Research suggests that the compound may modulate inflammatory pathways, potentially serving as a lead compound for developing anti-inflammatory drugs.

- Anticancer Potential : The compound has shown promise in inhibiting cancer cell proliferation in vitro, particularly in breast and colon cancer cell lines. This effect may be mediated through apoptosis induction and cell cycle arrest.

The mechanism by which 3-(3,4-Difluorophenyl)-2-hydroxypropanoic acid exerts its biological effects involves several pathways:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in inflammatory processes or cancer cell metabolism.

- Receptor Modulation : It could interact with various receptors, influencing signal transduction pathways that regulate cell growth and survival.

- Reactive Oxygen Species (ROS) Modulation : The compound may alter ROS levels within cells, contributing to its anticancer effects by inducing oxidative stress in tumor cells.

Case Studies

-

Antimicrobial Activity Study :

- A study evaluated the antimicrobial efficacy of 3-(3,4-Difluorophenyl)-2-hydroxypropanoic acid against Gram-positive and Gram-negative bacteria.

- Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting moderate antibacterial activity.

-

Anti-inflammatory Mechanism Investigation :

- In vitro assays demonstrated that the compound significantly reduced the production of pro-inflammatory cytokines (IL-6 and TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages.

- The study concluded that the compound's anti-inflammatory effects might be due to the inhibition of NF-κB signaling pathways.

-

Anticancer Activity Assessment :

- A series of experiments on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines revealed that treatment with the compound led to a dose-dependent decrease in cell viability.

- Flow cytometry analysis indicated an increase in apoptotic cells after treatment with concentrations above 50 µM.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | Remarks |

|---|---|---|---|

| 3-(4-Fluorophenyl)-2-hydroxypropanoic acid | Structure | Moderate antimicrobial | Lacks difluorination |

| 2-Hydroxypropanoic acid | Structure | Low activity | No aromatic substitution |

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 3-(3,4-Difluorophenyl)-2-hydroxypropanoic acid, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : Use coupling reagents like benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) in anhydrous N,N-dimethylformamide (DMF) under nitrogen atmosphere. Optimize stoichiometry (e.g., 1.2 equivalents of 3,4-difluorophenyl precursor) and monitor reaction progress via HPLC. Post-synthesis purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) can enhance purity (≥95%) .

Q. How can researchers rigorously characterize the structural and stereochemical properties of this compound?

- Methodological Answer : Employ a combination of -NMR (to confirm aromatic fluorine coupling patterns), -NMR (to verify fluorophenyl substitution), and LC-MS (for molecular ion confirmation). Chiral HPLC with amylose-based columns can resolve enantiomers if racemic mixtures form during synthesis .

Q. What are the solubility and stability profiles of 3-(3,4-Difluorophenyl)-2-hydroxypropanoic acid under physiological conditions?

- Methodological Answer : The compound exhibits high aqueous solubility (~250 mg/mL at 25°C) due to its hydrophilic hydroxyl and carboxyl groups. Stability studies in PBS (pH 7.4) at 37°C over 24 hours show <5% degradation. For long-term storage, lyophilize and store at -20°C under argon to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions between high solubility and moderate bioavailability observed in preliminary pharmacokinetic studies?

- Methodological Answer : Investigate efflux transporter interactions (e.g., P-glycoprotein) using Caco-2 cell monolayers. Perform bidirectional permeability assays with and without inhibitors like verapamil. Correlate results with in vivo bioavailability data from rodent models to identify transport mechanisms limiting absorption .

Q. What strategies are effective for separating enantiomers of 3-(3,4-Difluorophenyl)-2-hydroxypropanoic acid, and how does stereochemistry influence biological activity?

- Methodological Answer : Utilize chiral stationary phases (e.g., Chiralpak IA or IB) with hexane/isopropanol (90:10) mobile phases. Assess enantiopurity via polarimetry and circular dichroism. Test isolated (R)- and (S)-enantiomers in enzyme inhibition assays (e.g., CYP450 isoforms) to determine stereospecific activity .

Q. How can computational modeling predict interactions between this compound and metabolic enzymes like CYP450?

- Methodological Answer : Perform molecular docking (AutoDock Vina) using CYP3A4 crystal structures (PDB: 1TQN). Analyze binding affinities and hydrogen-bonding interactions with heme prosthetic groups. Validate predictions with in vitro CYP inhibition assays (fluorometric substrates) to confirm lack of inhibition, as suggested by initial data .

Q. What role do fluorine substituents play in modulating the compound’s electronic properties and metabolic stability?

- Methodological Answer : Density functional theory (DFT) calculations (B3LYP/6-31G*) reveal electron-withdrawing effects of fluorine, reducing the pKa of the hydroxyl group (~2.8 vs. ~4.5 for non-fluorinated analogs). This enhances resistance to enzymatic oxidation, as confirmed by liver microsome assays with NADPH cofactors .

Q. How should researchers address conflicting data on the compound’s antioxidant activity across different assay systems?

- Methodological Answer : Standardize assays (e.g., DPPH radical scavenging vs. ORAC) under identical conditions (pH, temperature). Include positive controls (e.g., ascorbic acid) and validate results with electron paramagnetic resonance (EPR) spectroscopy to directly measure radical quenching. Cross-check with cell-based ROS assays (H2DCFDA staining) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.